2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)-
Description
2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)- , also known as ethyl 3-(4-nitrophenyl)propenoate , is a chemical compound with the molecular formula C₁₁H₁₁NO₄ . It falls under the category of arylpropenoic acids . The compound consists of an ethyl ester group attached to a cinnamic acid derivative, where the phenyl ring bears a nitro group at the para position (position 4) .
Synthesis Analysis
The synthesis of this compound involves the esterification of cinnamic acid with ethanol in the presence of a suitable acid catalyst. The nitro group is introduced through a subsequent nitration reaction using a nitrating agent such as concentrated nitric acid. The overall synthetic pathway ensures the incorporation of the desired functional groups .
Molecular Structure Analysis
Chemical Reactions Analysis
- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
2-methyl-3-(3-nitrophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDUJPYGUWROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400369 | |
Record name | 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-00-5 | |
Record name | 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.